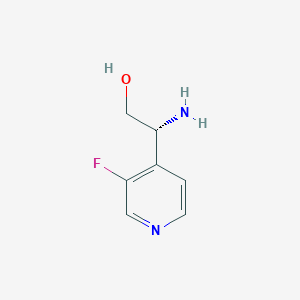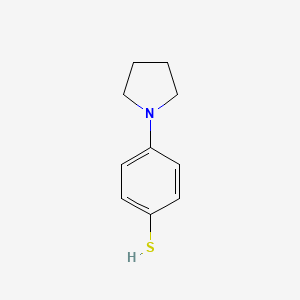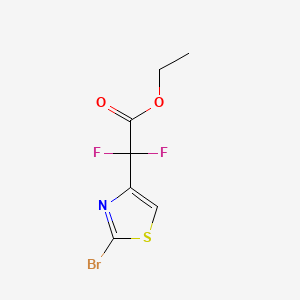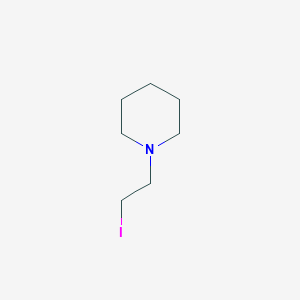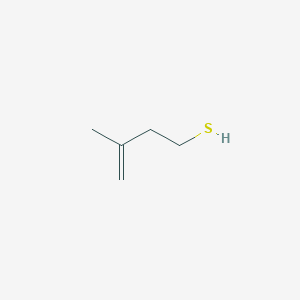
3-Methyl-3-butene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-butene-1-thiol is an organosulfur compound with the molecular formula C5H10S. It is known for its strong, unpleasant odor, often described as “skunky.” This compound is a thiol, which means it contains a sulfur-hydrogen (–SH) group. Thiols are known for their distinctive smells and are often used as odorants in natural gas to detect leaks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-3-butene-1-thiol can be synthesized through various methods. One common approach involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (–SH) in an S_N2 displacement reaction . Another method uses thiourea as the nucleophile, which reacts with an alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with an aqueous base to yield the desired thiol .
Industrial Production Methods: Industrial production of this compound typically involves the isomerization of isoprene alcohol in the presence of a granular Raney nickel type metal alloy catalyst. The reaction is conducted at temperatures ranging from 50 to 120°C .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-3-butene-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized by reagents such as bromine (Br2) or iodine (I2) to form disulfides (R–S–S–R’).
Reduction: Disulfides can be reduced back to thiols using zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the –SH group displaces a leaving group in an alkyl halide.
Common Reagents and Conditions:
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.
Reduction: Zinc and hydrochloric acid (HCl).
Substitution: Alkyl halides and hydrosulfide anion (–SH) or thiourea.
Major Products Formed:
Oxidation: Disulfides (R–S–S–R’).
Reduction: Thiols (R–SH).
Substitution: Thiols (R–SH) and halide ions (X^-).
Applications De Recherche Scientifique
3-Methyl-3-butene-1-thiol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-3-butene-1-thiol involves its ability to undergo redox reactions. In biological systems, thiols can form disulfide bonds through oxidation, which are crucial for maintaining the three-dimensional structure of proteins . The compound can also act as a nucleophile in substitution reactions, where the sulfur atom attacks an electrophilic carbon atom, displacing a leaving group .
Comparaison Avec Des Composés Similaires
3-Methyl-1-butanethiol: Another thiol with a similar structure but different odor characteristics.
2-Butene-1-thiol: Shares the thiol group and similar reactivity but differs in the position of the double bond.
Ethanethiol: A simpler thiol with a shorter carbon chain and different odor profile.
Uniqueness: 3-Methyl-3-butene-1-thiol is unique due to its specific structure, which imparts a distinct “skunky” odor. This characteristic makes it particularly useful as an odorant in natural gas and as a marker for certain biological processes .
Propriétés
IUPAC Name |
3-methylbut-3-ene-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-5(2)3-4-6/h6H,1,3-4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKYJOJQOKKIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58156-49-3 |
Source


|
| Record name | 3-Methyl-3-butene-1-thiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M4FEU3962 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
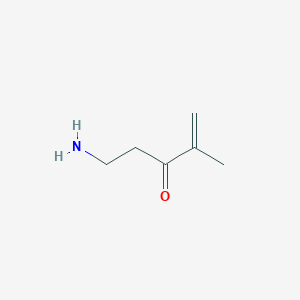
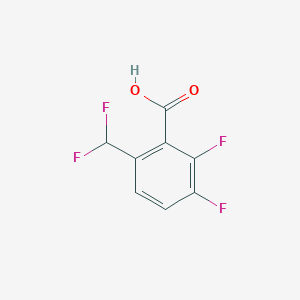

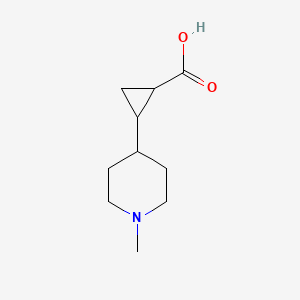
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
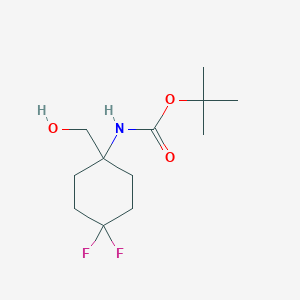
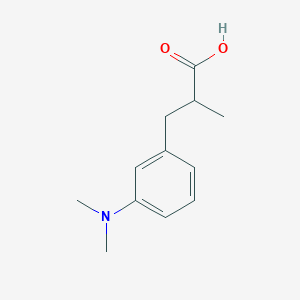
![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
![2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13581671.png)
